Welcome to the BenchChem Online Store!
molecular formula C8H18N2 B8528948 (1-Aminomethyl-cyclopentyl)-ethyl-amine

(1-Aminomethyl-cyclopentyl)-ethyl-amine

Cat. No. B8528948
M. Wt: 142.24 g/mol
InChI Key: VRESENKXXGHITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129423B2

Procedure details

This material was obtained in analogy to example 65 step a, from 1-ethylamino-cyclopentanecarbonitrile (7.5 g), synthesis described in: J. Med. Chem.; 1969; 473, by reduction with diisobutylaluminiumhydride (20% in toluene, 282.6 mL) as an oil (6.55 g) and directly used in the next reaction step.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
282.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:2].[H-].C([Al+]CC(C)C)C(C)C>>[NH2:10][CH2:9][C:4]1([NH:3][CH2:1][CH3:2])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)NC1(CCCC1)C#N
Step Two
Name
Quantity
282.6 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was obtained in analogy to example 65 step a,

Outcomes

Product
Name
Type
Smiles
NCC1(CCCC1)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.